molecular formula C8H9NO3S B8473183 (4-Methoxy-3-nitrophenyl)methanethiol

(4-Methoxy-3-nitrophenyl)methanethiol

Cat. No.: B8473183
M. Wt: 199.23 g/mol
InChI Key: XVRLCBPJGSBPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-3-nitrophenyl)methanethiol is a substituted aromatic thiol of high interest in chemical research and development . This compound features a unique benzene ring structure bearing both a methoxy (-OCH₃) group at the para position and a nitro (-NO₂) group at the meta position, with a methanethiol (-CH₂SH) group attached to the ring . This combination of electron-donating (methoxy) and strong electron-withdrawing (nitro) substituents creates a distinct electronic profile that influences its reactivity, acidity, and interaction with other molecules, making it a valuable scaffold for further chemical manipulation . Its primary research value lies in its application as a versatile building block in organic synthesis. The thiol group is highly reactive, participating in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions . Furthermore, the molecule is susceptible to oxidation, where air or mild oxidants can convert the -SH group to a disulfide bridge (-S-S-), a reaction that necessitates storage and handling under an inert atmosphere such as nitrogen or argon to maintain stability . The nitro group's strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution, though the presence of the methoxy group provides a competing resonance effect that fine-tunes the molecule's reactivity . Researchers are advised that the nitro group in this compound is stable to mild reducing agents like sodium borohydride (NaBH₄) but should not be exposed to strong reducing agents (e.g., LiAlH₄) to avoid unintended reduction . Analytical characterization is typically confirmed by ¹H NMR (in CDCl₃: δ ~2.5–3.5 ppm for -SH; δ ~4.12 ppm for OCH₃), and HPLC for purity assessment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)methanethiol

InChI

InChI=1S/C8H9NO3S/c1-12-8-3-2-6(5-13)4-7(8)9(10)11/h2-4,13H,5H2,1H3

InChI Key

XVRLCBPJGSBPDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • (4-Nitrophenyl)methanethiol (CAS 26798-33-4) :
    • Structure : Lacks the methoxy group; nitro is at the para position.
    • Key Differences :
  • The absence of the electron-donating methoxy group increases the electron-withdrawing effect of the nitro group, enhancing the acidity of the thiol (-SH) group compared to (4-Methoxy-3-nitrophenyl)methanethiol.
  • The para-nitro group directs electrophilic substitution reactions to the meta position, whereas the meta-nitro and para-methoxy groups in the target compound create competing resonance effects.

    • Synthesis : Likely involves direct nitration of phenylmethanethiol, whereas the target compound may require sequential nitration and methoxylation steps with protective strategies to avoid side reactions .
  • (3-Nitrophenyl)methanethiol :

    • Structure : Nitro at meta position; lacks methoxy.
    • Key Differences :
  • The meta-nitro group in this compound and the target molecule both exert strong electron-withdrawing effects, but the para-methoxy group in the latter donates electrons via resonance, partially counteracting the nitro group’s deactivating influence.
  • This electronic balance may result in higher thermal stability for this compound compared to the nitro-only analogue.

  • (4-Fluoro-3-nitrophenyl)methanol (CAS 20274-69-5): Structure: Replaces -SH with -OH and adds a fluorine atom. Key Differences:
  • The thiol group’s higher acidity (pKa ~10.4 for methanethiol ) compared to alcohol (-OH, pKa ~15–20) makes the target compound more reactive in nucleophilic or redox reactions.
  • Fluorine’s electronegativity further polarizes the ring, but the absence of a methoxy group alters solubility and biological interactions .

Electronic and Acidity Trends

Compound Substituents Thiol pKa (Estimated) Key Reactivity Features
This compound -NO₂ (meta), -OCH₃ (para) ~8–9 Balanced resonance effects; moderate acidity
(4-Nitrophenyl)methanethiol -NO₂ (para) ~6–7 High acidity due to strong electron withdrawal
(3-Nitrophenyl)methanethiol -NO₂ (meta) ~7–8 Similar to target compound but lacks stabilizing methoxy
Methanethiol (CH₃SH) Aliphatic 10.4 Weaker acidity; prone to oxidation to disulfides

Notes:

  • The para-methoxy group in the target compound donates electrons via resonance, reducing the nitro group’s deactivation of the ring and stabilizing the thiolate anion.
  • Nitro groups increase acidity by withdrawing electrons, but the methoxy group’s opposing effect results in intermediate acidity compared to nitro-only analogues.

Stability and Degradation

  • Chemical Degradation : Methanethiols oxidize to disulfides (e.g., dimethyl disulfide) under aerobic conditions . The nitro group may accelerate oxidation via radical pathways, while the methoxy group could stabilize intermediates.
  • Thermal Stability : Nitro groups reduce thermal stability, but the methoxy group’s electron donation may mitigate this, as seen in methoxy-nitro diphenyl compounds .

Preparation Methods

Sodium Borohydride Reduction

In ethanol or tetrahydrofuran (THF), NaBH₄ selectively reduces the aldehyde to 4-methoxy-3-nitrobenzyl alcohol without affecting the nitro group.

Optimized Protocol:

  • Solvent: Ethanol (anhydrous)

  • Reducing Agent: NaBH₄ (1.2 equiv)

  • Temperature: 0°C → room temperature

  • Time: 2 hours

  • Yield: 89–92%

Halogenation to 4-Methoxy-3-Nitrobenzyl Bromide

Conversion of the alcohol to a bromide facilitates nucleophilic thiolation. Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation.

Phosphorus Tribromide Method

4-Methoxy-3-nitrobenzyl alcohol reacts with PBr₃ in dichloromethane (DCM) at 0°C , yielding the corresponding bromide in 85–88% yield .

Critical Parameters:

  • Molar Ratio: Alcohol:PBr₃ = 1:1.1

  • Reaction Time: 1 hour

  • Workup: Quench with ice-water, extract with DCM

Thiolation: Nucleophilic Substitution with Sulfur Sources

The bromide undergoes nucleophilic displacement with sulfur nucleophiles to introduce the thiol group. Thiourea and sodium hydrosulfide (NaSH) are commonly employed.

Thiourea-Mediated Thiolation

Thiourea reacts with 4-methoxy-3-nitrobenzyl bromide in refluxing ethanol to form the thiouronium salt, which is hydrolyzed with NaOH to yield the thiol.

Procedure:

  • Reaction: Thiourea (2 equiv), ethanol, reflux, 4 hours

  • Hydrolysis: 10% NaOH, 1 hour

  • Isolation: Acidify with HCl, extract with ethyl acetate

  • Yield: 75–80%

Sodium Hydrosulfide (NaSH) Method

Direct substitution using NaSH in dimethylformamide (DMF) at 60°C provides the thiol in 70–75% yield , though purification is challenging due to disulfide formation.

Alternative Routes and Innovations

One-Pot Reduction-Thiolation

A streamlined approach reduces 4-methoxy-3-nitrobenzaldehyde to the alcohol and substitutes the hydroxyl group with thiol in a single pot using Lawesson’s reagent . However, yields are moderate (65% ) due to competing side reactions.

Radical Thiol-Ene Coupling

UV-initiated coupling of 4-methoxy-3-nitrobenzyl bromide with thiolacetic acid, followed by hydrolysis, offers a modern but less explored pathway (55% yield ).

Analytical Characterization

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/water)

  • ¹H NMR (CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 4.12 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂SH)

  • MS (ESI): m/z 214 [M+H]⁺

Challenges and Mitigation Strategies

  • Nitro Group Stability:

    • Avoid strong reducing agents (e.g., LiAlH₄) to prevent nitro reduction.

    • Use NaBH₄ or catalytic hydrogenation at low pressures.

  • Thiol Oxidation:

    • Purge reaction mixtures with nitrogen.

    • Add antioxidants (e.g., BHT) during storage.

Industrial-Scale Considerations

Continuous Flow Synthesis:
Adapting the halogenation-thiolation sequence in a continuous flow reactor (as demonstrated in for analogous compounds) could enhance throughput and safety.

Example Flow Parameters:

  • Reactors: Teflon-coated, 3-stage system

  • Residence Time: 30 minutes per stage

  • Yield: 82% (projected)

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-3-nitrophenyl)methanethiol with high purity?

The synthesis typically involves functionalizing a pre-substituted aromatic ring. A validated method includes:

  • Step 1 : Introduce the methoxy and nitro groups to the phenyl ring via electrophilic substitution, using nitration and methoxylation reagents under controlled temperatures (0–5°C for nitration).
  • Step 2 : Attach the thiol group via nucleophilic displacement or reduction of a disulfide intermediate. For example, a brominated precursor (e.g., 4-bromo-3-nitrophenyl derivatives) can undergo thiolation using thiourea followed by hydrolysis .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity. Elemental analysis and NMR (¹H/¹³C) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR (δ ~2.5–3.5 ppm for -SH; δ ~3.8–4.0 ppm for OCH₃) and IR (2500–2600 cm⁻¹ for S-H stretch) validate functional groups .
  • Chromatography : HPLC (C18 column, methanol:water = 70:30) or GC-MS (electron ionization) monitors purity and quantifies trace impurities .
  • Elemental Analysis : Confirms C, H, N, S composition within ±0.3% theoretical values .

Q. What reactivity patterns are observed in this compound?

  • Nucleophilic Substitution : The thiol group (-SH) reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (NaOH, ethanol, 50°C) .
  • Oxidation : Air or mild oxidants (H₂O₂) convert -SH to disulfides (-S-S-), requiring inert atmospheres (N₂/Ar) for stability .
  • Electrophilic Aromatic Substitution : The nitro group deactivates the ring, limiting further substitution unless strong directing groups (e.g., -OCH₃) are present .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the synthesis of methanethiol derivatives?

Catalysts with balanced acid-base sites (e.g., K₂WO₄/Al₂O₃) enhance selectivity for thiolation over competing pathways (e.g., dimethyl sulfide formation). Strong Lewis acids (e.g., Al³⁺) increase methanol conversion but reduce selectivity due to over-functionalization. Optimizing promoter concentration (e.g., K⁺) improves dispersion and basicity, critical for stabilizing intermediates .

Q. How can computational modeling resolve contradictions in reaction mechanisms?

  • DFT Studies : Calculate transition states for thiolation steps (e.g., SN2 vs. radical mechanisms). Basis sets like 6-311++G(d,p) predict regioselectivity and activation energies .
  • Conformational Analysis : Assess non-covalent interactions (e.g., S-H⋯O hydrogen bonds) to explain stability trends in derivatives .

Q. What strategies mitigate hazards during handling of this compound?

  • Ventilation : Use fume hoods to prevent exposure to volatile thiols.
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., NaOCl) before aqueous disposal .

Q. How does structural variation (e.g., halogen substitution) alter bioactivity?

Comparative studies show:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilic reactivity but reduce membrane permeability.
  • Halogen Substituents (e.g., -Br/-F): Improve antibacterial activity via hydrophobic interactions with bacterial enzymes .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in thiolation reactions: How to reconcile?

  • Issue : High activity vs. selectivity trade-offs (e.g., K₂WO₄ vs. KOH catalysts).
  • Resolution : Use response surface methodology (RSM) to optimize temperature (300–400°C), pressure, and promoter ratios. Cross-validate with isotopic labeling (e.g., D₂O for H/D exchange studies) .

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